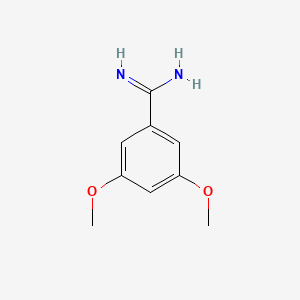
3,5-Dimethoxy-benzamidine
Descripción general
Descripción
3,5-Dimethoxy-benzamidine is a chemical compound with the following molecular formula: C9H12N2O2 . It belongs to the class of benzamides, which have diverse applications in various fields, including medicine, industry, and research .
Synthesis Analysis
The synthesis of 3,5-Dimethoxy-benzamidine involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxy-benzamidine consists of a benzene ring with two methoxy (CH3O-) groups and an amidine functional group (C(=N)NH) at positions 3 and 5. The arrangement of atoms and bonds in the compound determines its properties and behavior .
Chemical Reactions Analysis
3,5-Dimethoxy-benzamidine can participate in various chemical reactions, including amidine formation, nucleophilic substitutions, and metal chelation. Its reactivity depends on the substituents and reaction conditions .
Aplicaciones Científicas De Investigación
Cancer Research
3,5-Dimethoxy-benzamidine derivatives have shown promise in cancer research. Novel derivatives have been designed and evaluated for their antitumor activity against cancer stem cells. Some compounds demonstrated significant inhibition of cancer stem cells, with an in vitro anti-proliferative effect and the ability to arrest cancer cells at the G2 checkpoint, indicating potential as anticancer agents (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antipsychotic Potential
Research into derivatives of 3,5-Dimethoxy-benzamidine has also extended to potential antipsychotic applications. Certain compounds have shown potent and selective inhibition of dopamine D-2 receptors, indicating their potential use in the treatment of schizophrenia and related disorders (Högberg et al., 1990).
Anti-obesity Research
3,5-Dimethoxy-benzamidine derivatives have been studied for their effects on adipogenesis. They have been found to suppress the differentiation of adipose (fat) cells and reduce the expression of key enzymes in fat synthesis, highlighting their potential as anti-obesity substances (Hwang et al., 2014).
Synthesis of Heterocyclic Compounds
These compounds have been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis. They serve as starting materials for creating a wide range of novel compounds with potential biological activities (Atzrodt et al., 1997).
Antibacterial Properties
Some 3,5-Dimethoxy-benzamidine derivatives have been investigated for their antibacterial properties. Certain derivatives showed inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use as antibacterial agents (Lana, Carazza, & Takahashi, 2006).
Propiedades
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVKAODVZAZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394448 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26130-49-4 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


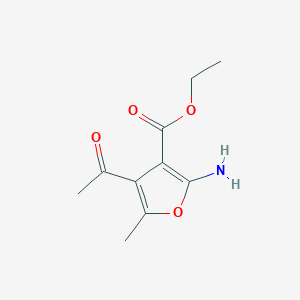



![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)
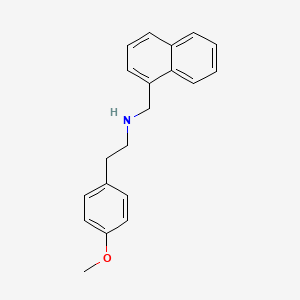
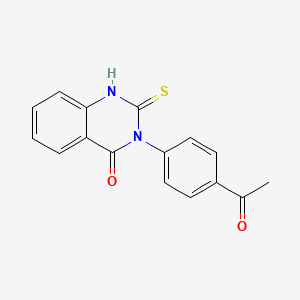

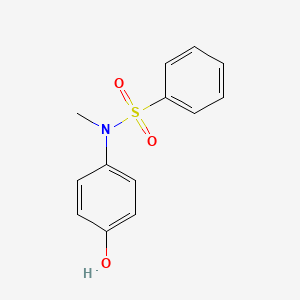


![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1622398.png)
![Benzoic acid, 2-hydroxy-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1622402.png)